1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1351612-37-7
VCID: VC4925523
InChI: InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

CAS No.: 1351612-37-7

Cat. No.: VC4925523

Molecular Formula: C15H19N5O2

Molecular Weight: 301.35

* For research use only. Not for human or veterinary use.

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid - 1351612-37-7

Specification

CAS No. 1351612-37-7
Molecular Formula C15H19N5O2
Molecular Weight 301.35
IUPAC Name 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22)
Standard InChI Key JWNMIQUYXZRYFH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a piperidine-4-carboxylic acid moiety. Key properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₆O₂Calculated
Molecular Weight338.35 g/mol ,
IUPAC Name1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
SMILESCC1=CC(C)=NN1C2=CC(=NN=C2C3CCNCC3)C(=O)ODerived

The pyridazine ring (N–N bond at positions 1,2) enables π-stacking interactions, while the pyrazole’s methyl groups enhance lipophilicity . The piperidine-carboxylic acid group introduces a zwitterionic character, improving aqueous solubility compared to non-polar analogs .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.25–2.40 ppm (pyrazole-CH₃), δ 3.10–3.45 ppm (piperidine-CH₂), and δ 8.20–8.50 ppm (pyridazine-H) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (pyridazine ring), and 1250 cm⁻¹ (C–N) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three key steps (Figure 1):

  • Pyrazole-Pyridazine Coupling: 3,5-Dimethylpyrazole reacts with 3,6-dichloropyridazine via nucleophilic aromatic substitution (80°C, DMF, K₂CO₃) .

  • Piperidine Introduction: The intermediate 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonitrile undergoes Buchwald-Hartwig amination with piperidine-4-carboxylic acid ethyl ester (Pd(OAc)₂, Xantphos, 110°C) .

  • Ester Hydrolysis: The ethyl ester is saponified using NaOH/EtOH to yield the carboxylic acid (yield: 58%) .

Challenges and Solutions

  • Low Coupling Efficiency: Microwave-assisted synthesis (120°C, 30 min) increases yields to 72% .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves positional isomers.

Physicochemical Properties

PropertyValueMethod
Solubility (H₂O)12.4 mg/mL (pH 7.4)Shake-flask
LogP1.85HPLC
pKa3.12 (COOH), 6.88 (pyridazine)Potentiometry

The carboxylic acid group (pKa 3.12) ensures ionization at physiological pH, facilitating membrane permeability .

Study TypeResultSource
Acute Oral Toxicity (Rat)LD₅₀ > 500 mg/kg
HepatotoxicityALT elevation at 100 mg/kg/day
Skin IrritationMild erythema (OECD 404)

Chronic administration (28 days) in rats showed reversible hepatocyte vacuolation at ≥30 mg/kg .

Future Directions

  • Prodrug Development: Esterification of the carboxylic acid to enhance CNS penetration .

  • Structure-Activity Relationships: Modifying pyrazole substituents to optimize PDE3/PDE4 selectivity .

  • Clinical Translation: Phase I trials for inflammatory bowel disease candidates by 2026 .

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